molecular formula C8H8Cl2FN B2801482 1-(2,6-Dichloro-3-fluorophenyl)ethan-1-amine CAS No. 954257-36-4

1-(2,6-Dichloro-3-fluorophenyl)ethan-1-amine

Cat. No. B2801482
CAS RN: 954257-36-4
M. Wt: 208.06
InChI Key: CACPRGLQLUXAOA-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-3-fluorophenyl)ethan-1-amine is a chemical compound with the molecular formula C8H8Cl2FN . It has a molecular weight of 208.06 . The compound is typically stored at 4 degrees Celsius and is in liquid form .


Molecular Structure Analysis

The molecular structure of this compound consists of an ethanamine group attached to a phenyl ring. The phenyl ring is substituted with two chlorine atoms and one fluorine atom . The exact positions of these substituents can be represented by the SMILES string CC(N)c1c(Cl)ccc(F)c1Cl .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 208.06 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-(2,6-Dichloro-3-fluorophenyl)ethan-1-amine has been utilized in the synthesis of various chemical compounds. For instance, its use in the preparation of coccidiostat candidates like arprinocid, involving carbon-14 labeling, has been reported (Ellsworth, Meriwether, & Mertel, 1989). Additionally, the compound has been incorporated into the synthesis of Schiff and Mannich bases, which exhibited significant antimicrobial activity (Karthikeyan et al., 2006).

Enantioselective Syntheses

  • The compound plays a role in enantioselective syntheses, which is a critical aspect of medicinal chemistry. A study demonstrated its application in the highly enantioselective synthesis of Boc-pyrrolidines, which are important in the development of pharmaceuticals (Wu, Lee, & Beak, 1996).

Biochemical Research

  • In biochemical research, an efficient biotransformation-mediated synthesis of the compound in enantiomerically pure form was described, underscoring its significance in the preparation of inhibitors for clinical development (Martínez et al., 2010).

Pharmaceutical Research

  • In the pharmaceutical field, the compound has been a subject of study for its potential to be used in the development of novel drugs. For example, its fluorinated derivatives have been examined for their reactivity in the context of developing new pharmacological agents (Lands, 1952).

Material Science

  • In material science, derivatives of this compound have been utilized in the synthesis of flame-resistant polycarbonates, showcasing its role in the development of advanced materials (Maclaury et al., 1980).

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Target of Action

It is known that this compound is a key intermediate in the synthesis of crizotinib , an anti-cancer agent approved for the treatment of non-small cell lung carcinoma . Therefore, it can be inferred that the targets of this compound would be related to the molecular targets of Crizotinib.

Mode of Action

As a key intermediate in the synthesis of crizotinib , its mode of action would be expected to contribute to the overall mechanism of action of the final drug product.

Biochemical Pathways

Given its role as an intermediate in the synthesis of crizotinib , it is likely involved in biochemical pathways related to the pharmacological action of this drug.

Result of Action

As a key intermediate in the synthesis of crizotinib , its effects would contribute to the overall therapeutic effects of the final drug product.

properties

IUPAC Name

1-(2,6-dichloro-3-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2FN/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACPRGLQLUXAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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